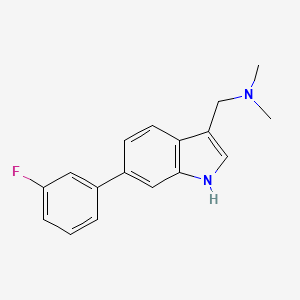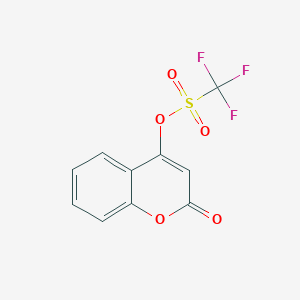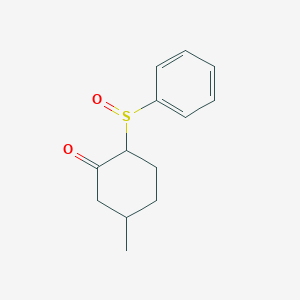![molecular formula C53H75BrO2PPd+ B14073153 Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene is a complex organometallic compound that serves as a palladium catalyst. This compound is particularly noted for its application in selective monoarylation reactions, which are crucial in the synthesis of various organic molecules .
Méthodes De Préparation
The synthesis of Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene involves several steps. The preparation typically starts with the formation of the phosphine ligand, which is then complexed with palladium. The reaction conditions often involve the use of solvents like toluene or dichloromethane and require inert atmosphere conditions to prevent oxidation . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is used in the Buchwald-Hartwig amination, where it facilitates the formation of carbon-nitrogen bonds. Common reagents used in these reactions include aryl halides and amines. The major products formed are typically arylamines, which are valuable intermediates in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic synthesis reactions, including the formation of heterocycles and the functionalization of aromatic compounds . In biology and medicine, it is explored for its potential in drug development, particularly in the synthesis of complex molecules that can act as therapeutic agents . Industrially, it is used in the production of fine chemicals and materials science for the development of new polymers and advanced materials .
Mécanisme D'action
The mechanism by which this compound exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand. This coordination facilitates the oxidative addition of aryl halides, followed by the reductive elimination to form the desired product. The bulky adamantyl groups on the phosphine ligand provide steric hindrance, which enhances the selectivity of the reaction .
Comparaison Avec Des Composés Similaires
Compared to other palladium catalysts, Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene is unique due to its high selectivity and efficiency in catalyzing monoarylation reactions. Similar compounds include 2,2’-Bis-(1-adamantyl)-4,4’-dimethoxybiphenyl and dicyclohexyl (2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine . These compounds also serve as ligands in palladium-catalyzed reactions but may differ in their steric and electronic properties, affecting their reactivity and selectivity .
Propriétés
Formule moléculaire |
C53H75BrO2PPd+ |
|---|---|
Poids moléculaire |
961.5 g/mol |
Nom IUPAC |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene |
InChI |
InChI=1S/C43H61O2P.C10H13.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-2-3-7-10-8-5-4-6-9-10;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;5-6,8-9H,2-3,7H2,1H3;1H;/q;-1;;+2 |
Clé InChI |
GEMHNHWISAQKKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=[C-]C=C1.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.Br[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
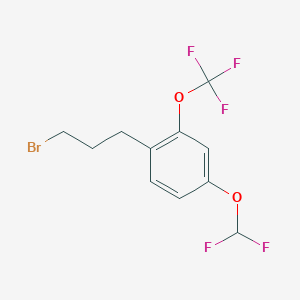
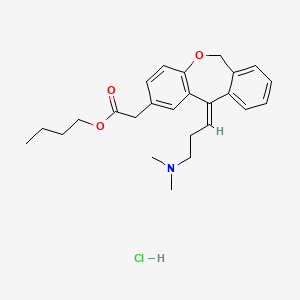

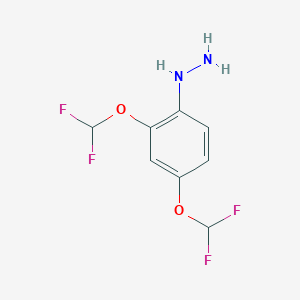
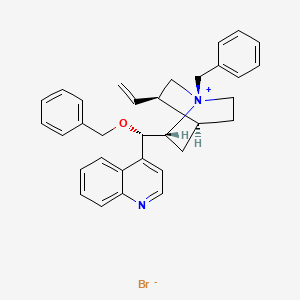
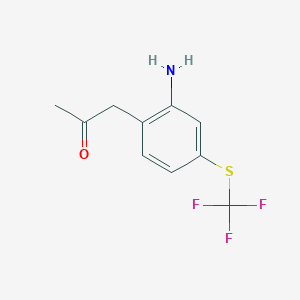
![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
